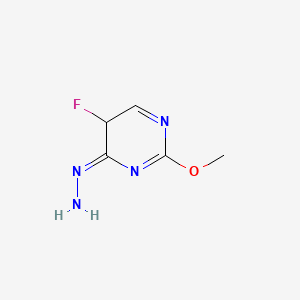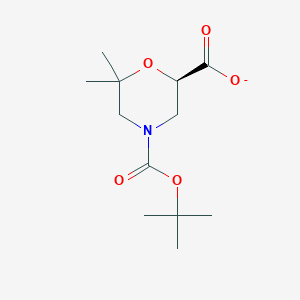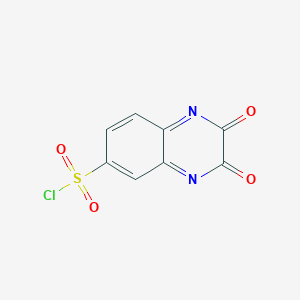
2,3-Dioxoquinoxaline-6-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O4S. It is known for its applications in various fields of scientific research, particularly in the synthesis of quinoxaline derivatives, which are important in medicinal chemistry and other industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride typically involves the reaction of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the product. The mixture is stirred and monitored until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride may involve large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
化学反应分析
Types of Reactions
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: The quinoxaline ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states of the compound.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Oxidized or Reduced Quinoxalines: Depending on the specific oxidizing or reducing conditions used.
科学研究应用
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of quinoxaline derivatives, which have shown potential as anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors, particularly those targeting poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive sulfonyl chloride group
作用机制
The mechanism of action of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various biological targets. In medicinal chemistry, its derivatives have been shown to inhibit enzymes such as PARP by binding to the active site and preventing the enzyme from performing its function .
相似化合物的比较
Similar Compounds
- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide
Uniqueness
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is unique due to its sulfonyl chloride group, which makes it highly reactive and versatile for various chemical transformations. This reactivity is not as pronounced in its sulfonamide or sulfonohydrazide analogs, making it a valuable intermediate in synthetic chemistry .
属性
分子式 |
C8H3ClN2O4S |
|---|---|
分子量 |
258.64 g/mol |
IUPAC 名称 |
2,3-dioxoquinoxaline-6-sulfonyl chloride |
InChI |
InChI=1S/C8H3ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H |
InChI 键 |
HVVVNZYIWMCPIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=O)C(=O)N=C2C=C1S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine](/img/structure/B12360261.png)
![2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione](/img/structure/B12360263.png)
![5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12360266.png)
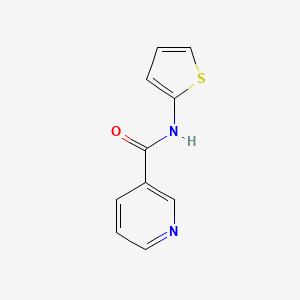
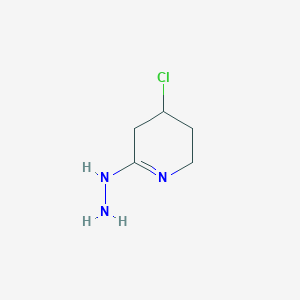
![2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360279.png)
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one](/img/structure/B12360284.png)
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12360292.png)
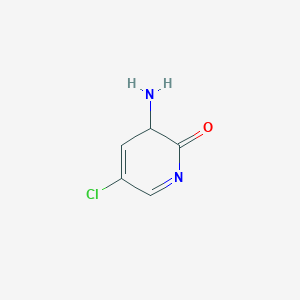
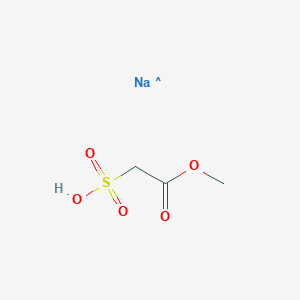
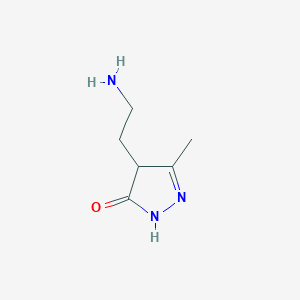
![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12360352.png)
